N-(3-fluoro-4-methylphenyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methyl group, and a methoxy group attached to a benzenesulfonamide core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE typically involves the reaction of 3-fluoro-4-methylphenylamine with 3-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the fluorine atom can result in various substituted derivatives.
Scientific Research Applications
N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenyl isocyanate
- 3-Fluoro-4-methylphenylboronic acid
- 3-Fluoro-4-methylphenylmethanamine
Uniqueness
N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
Molecular Formula |
C14H14FNO3S |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO3S/c1-10-6-7-11(8-14(10)15)16-20(17,18)13-5-3-4-12(9-13)19-2/h3-9,16H,1-2H3 |
InChI Key |
KMFJFLMTKMAMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC)F |
Origin of Product |
United States |
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